methyl(pent-4-yn-1-yl)(propan-2-yl)amine

Description

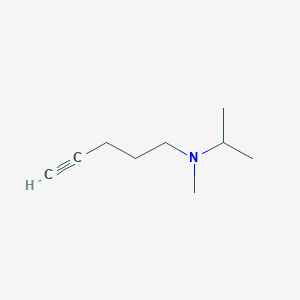

Methyl(pent-4-yn-1-yl)(propan-2-yl)amine (IUPAC name) is a tertiary amine with the molecular formula C₉H₁₇N (molecular weight: 139.14 Da). Its structure comprises a propargyl chain (pent-4-yn-1-yl), an isopropyl group (propan-2-yl), and a methyl group attached to a central nitrogen atom. Key identifiers include:

- SMILES: CC(C)N(C)CCCC#C

- InChIKey: MMEXPGVACNXRLW-UHFFFAOYSA-N

- CAS Registry: 115873252 (PubChem CID)

Properties

IUPAC Name |

N-methyl-N-propan-2-ylpent-4-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-5-6-7-8-10(4)9(2)3/h1,9H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEXPGVACNXRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566901-05-0 | |

| Record name | methyl(pent-4-yn-1-yl)(propan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(pent-4-yn-1-yl)(propan-2-yl)amine can be achieved through various methods. One common approach involves the A3 coupling reaction, which is a three-component reaction of an aldehyde, an alkyne, and an amine . This reaction is typically catalyzed by transition metals such as copper or gold under solvent-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the A3 coupling reaction for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl(pent-4-yn-1-yl)(propan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert it into saturated amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce saturated amines .

Scientific Research Applications

Methyl(pent-4-yn-1-yl)(propan-2-yl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl(pent-4-yn-1-yl)(propan-2-yl)amine involves its interaction with specific molecular targets. For instance, propargylamines are known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyne-Containing Amines

Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine

- Molecular Formula : C₉H₁₅N

- Key Features : Replaces the terminal alkyne (C≡C) in the target compound with a double bond (pent-4-en-1-yl) and a shorter propargyl chain (prop-2-yn-1-yl).

- Properties: Lower molecular weight (137.22 Da) and altered electronic properties due to the alkene-alkyne hybrid structure. No synthesis or application data is available, though it is cataloged as a commercial product .

(3-Aminopropyl)(methyl)(pent-4-yn-1-yl)amine Dihydrochloride

- Molecular Formula : C₉H₂₀Cl₂N₂

- Key Features: Adds an aminopropyl group to the nitrogen center, introducing a charged dihydrochloride salt form.

- Applications : Likely used as a building block in drug discovery due to its primary amine functionality, which facilitates conjugation with carbonyl groups .

Aryl-Substituted Amines

(3-Bromophenyl)methyl amine

- Molecular Formula : C₁₀H₁₄BrN

- Properties : Higher molecular weight (228.13 Da) and liquid state at room temperature. Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

(4-Nitrophenyl)methyl amine Hydrochloride

Branched Alkyl Amines

{[Bis(propan-2-yl)amino]methyl}(ethyl)amine

- Molecular Formula : C₉H₂₂N₂

- Key Features : Features two isopropyl groups and an ethyl chain, creating a highly branched tertiary amine.

- Properties : Higher molecular weight (142.29 Da) and increased steric hindrance, which may slow nucleophilic reactions but enhance stability in catalytic systems .

Biological Activity

Methyl(pent-4-yn-1-yl)(propan-2-yl)amine, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be described by its IUPAC name: this compound. Its structure includes a propargylic group (pent-4-yne) and an isopropyl amine moiety, which may influence its biological interactions.

Pharmacological Properties

Recent studies have highlighted the biological significance of this compound. The compound exhibits various pharmacological activities, including:

- Antimicrobial Activity : Preliminary screenings indicate that the compound may possess antimicrobial properties, similar to other aminopyrrolidinyl phosphonates .

- Neuroprotective Effects : The compound has shown potential neuroprotective effects in models of stroke treatment .

- Inhibition of Enzymatic Activity : It has been noted as an inhibitor of glycolytic enzymes, suggesting possible applications in metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1 | N/A | Enolase Inhibitor | 0.761 |

| 2 | N/A | Neuroprotector | 0.744 |

| 3 | N/A | Antimicrobial | N/A |

Note: IC50 values represent the concentration required to inhibit 50% of the target enzyme or cell activity.

Case Study 1: Neuroprotection in Stroke Models

In a study examining neuroprotective agents, this compound was evaluated for its efficacy in reducing neuronal death following ischemic injury. Results indicated a significant reduction in neuronal apoptosis compared to control groups, highlighting its potential as a therapeutic agent for stroke management.

Case Study 2: Antimicrobial Screening

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, with MIC values comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.